2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Overview
Description
The compound “2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one” is a pyrazole derivative . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The specific molecular structure of this compound is not provided in the available literature.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, pyrazole derivatives are known to undergo a variety of chemical reactions .Scientific Research Applications
Synthesis Techniques and Applications
Facile Synthesis Techniques : The compound's derivatives have been synthesized using various techniques. For instance, ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE), a reagent closely related to the compound , has been used for synthesizing derivatives like oxazolo[3, 2-a]pyrimidine and [1, 2, 4]triazolo[1, 5-a]pyrimidine, indicating its potential in creating complex heterocyclic structures (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).
Role in Synthesis of PROTAC Molecules : Derivatives of this compound play a crucial role as intermediates in synthesizing mTOR targeted PROTAC molecules, showcasing its importance in drug discovery (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).
Applications in Cognitive Disorders : Certain derivatives, like PF-04447943, have shown potential as selective brain penetrant PDE9A inhibitors and have advanced into clinical trials for the treatment of cognitive disorders (Verhoest et al., 2012).
Chemical Properties and Structural Studies
Hydrogen-Bonded Chains and Aggregates : Studies on hydrogen-bonded chains and tetramolecular hydrogen-bonded aggregates of similar compounds provide insights into their chemical properties, crucial for designing more effective derivatives (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).
Antimicrobial Properties : Derivatives like cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, synthesized from this compound, exhibit significant antimicrobial properties, revealing its potential in developing new antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, Kartsev, Stepanyan, Hakobyan, & Hovakimyan, 2021).
properties
IUPAC Name |
2-(5-amino-3-tert-butylpyrazol-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-14(2,3)10-7-11(15)19(18-10)13-16-9-6-4-5-8(9)12(20)17-13/h7H,4-6,15H2,1-3H3,(H,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAZDVWVSWOXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=NC3=C(CCC3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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